Olesoxime (Z-), also known as TRO19622, is a synthetic cholesterol-oxime derivative that has attracted attention for its neuroprotective properties. [] It is classified as a mitochondrially-targeted neuroprotective compound. [] Olesoxime has been studied in a variety of in vitro and in vivo models of neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS), Spinal Muscular Atrophy (SMA), and Huntington's disease (HD). [] While initially developed for the treatment of ALS, [] Olesoxime's potential applications extend to a wider range of conditions involving mitochondrial dysfunction and cellular stress.
Olesoxime's neuroprotective effects are primarily attributed to its interaction with mitochondrial proteins, particularly those found on the outer mitochondrial membrane (OMM). [, , , ] It inhibits the opening of the mitochondrial permeability transition pore (mPTP), a crucial event in cellular death pathways. [, , ] By preserving mitochondrial function, Olesoxime can prevent cell death and promote cellular resilience in the face of various stressors. [, , , ]
Furthermore, research suggests that Olesoxime can suppress the activation of calpains, calcium-dependent cysteine proteases involved in the cleavage of mutant huntingtin protein in HD. [, , , ] This calpain suppression is thought to be linked to Olesoxime's ability to stabilize mitochondrial calcium buffering and improve overall mitochondrial function. [, , , ]
In addition to its mitochondrial effects, Olesoxime has been shown to accelerate oligodendrocyte maturation and enhance myelination in models of demyelination. [, ] This suggests a potential role for Olesoxime in promoting remyelination and addressing neurodegenerative processes beyond its direct mitochondrial effects.
Huntington's disease: Studies in both rat and mouse models of HD have demonstrated that Olesoxime can improve cognitive and psychiatric phenotypes, reduce brain atrophy, reduce mutant huntingtin aggregates, and suppress calpain activation, leading to decreased formation of toxic huntingtin fragments. [, , , , , ]
Spinal Muscular Atrophy: Clinical trials have shown that Olesoxime can maintain motor function in patients with Type 2 and non-ambulatory Type 3 SMA over a 24-month period. [, , , , ]
Other Neurological Disorders: Research has explored the potential of Olesoxime in models of Duchenne Muscular Dystrophy, [] Multiple Sclerosis, [, ] and paclitaxel-induced peripheral neuropathy. [] Olesoxime has also been suggested as a potential therapy for autism, based on its hypothesized ability to mitigate excitotoxicity, oxidative stress, and mitochondrial dysfunction. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2